para-Methoxyamphetamine Hydrochloride

Neuropharmacology Monoamine Release Microdialysis

This certified reference standard of para-Methoxyamphetamine Hydrochloride (PMA) is a critical analytical tool for forensic toxicology and neuropharmacology. Unlike generic amphetamines, PMA is a selective serotonin releaser with potent MAO-A inhibition, yielding distinct in vivo effects like hypothermia rather than locomotor stimulation. It is essential for developing and validating LC-MS/MS or GC-MS methods to differentiate PMA from other amphetamine derivatives in seized materials and biological fluids.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 50505-80-1
Cat. No. B8821582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepara-Methoxyamphetamine Hydrochloride
CAS50505-80-1
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m1./s1
InChIKeyVSHZXOLHFRVZND-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





para-Methoxyamphetamine Hydrochloride (CAS 50505-80-1) Procurement Guide: Chemical Profile & Research-Grade Sourcing


para-Methoxyamphetamine (PMA) hydrochloride, CAS 50505-80-1, is a ring-substituted phenethylamine of the amphetamine class, structurally defined by a single para-methoxy group on the aromatic ring [1]. It functions pharmacologically as a selective serotonin releasing agent (SSRA) and a potent, reversible inhibitor of monoamine oxidase A (MAO-A) [2][3]. The compound is not used therapeutically and is internationally controlled as a Schedule I substance under the 1971 Convention on Psychotropic Substances, but it is procured by accredited laboratories as a certified analytical reference standard for forensic toxicology and neuropharmacological research [1][4].

Why para-Methoxyamphetamine Hydrochloride Cannot Be Replaced by Common Amphetamine Analogs for Specialized Research


Substituting para-methoxyamphetamine (PMA) with a generic amphetamine, such as d-amphetamine or even its N-methylated analog PMMA, for research purposes is scientifically invalid due to profound differences in their neurochemical and physiological profiles [1][2]. While d-amphetamine is a potent dopamine (DA) and norepinephrine (NE) releaser, PMA is a selective serotonin (5-HT) releasing agent with a unique dual mechanism involving both SERT-mediated release and potent MAO-A inhibition [3]. This combination yields a distinct spectrum of in vivo effects, including a pronounced hypothermic response and a lack of classic amphetamine-like locomotor stimulation, which directly contradicts the expected outcomes if using a standard stimulant [4]. The quantitative evidence below demonstrates that these are not mere variations in potency but fundamental, qualitative differences in the compound's interaction with monoaminergic systems, making PMA an irreplaceable tool for specific mechanistic and toxicological investigations.

Quantitative Differentiation of para-Methoxyamphetamine Hydrochloride (50505-80-1) from Key Analogs: A Data-Driven Procurement Rationale


PMA Exhibits a Unique Serotonergic-Selective Release Profile Distinct from MDMA and d-Amphetamine

In an in vivo microdialysis study, PMA at 5 mg/kg i.p. produced a 540–900% increase in extracellular serotonin (5-HT) but only a 150–290% increase in dopamine (DA), demonstrating a high selectivity for serotonergic systems [1]. This contrasts sharply with methamphetamine (MAP), which caused a 1460% increase in DA and an 870% increase in 5-HT at the same dose, and with MDMA, which produced a more balanced but less selective release profile [1]. This functional selectivity is a primary differentiating factor for research applications focused on serotonergic mechanisms.

Neuropharmacology Monoamine Release Microdialysis

PMA is a Far More Potent MAO-A Inhibitor than d-Amphetamine, Defining Its Unique Pharmacodynamic Signature

PMA is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), a property that distinguishes it from many other amphetamine derivatives [1]. In vitro, PMA inhibits MAO-A with a Ki value of 0.22 μM, making it over 20 times more potent than (+)-amphetamine as an inhibitor of 5-HT oxidation [1]. This high potency and selectivity for the A isoform (Ki for MAO-B is ~500 μM) contribute to its unique ability to elevate synaptic serotonin through a dual mechanism of release and metabolic blockade [1].

Enzyme Inhibition Pharmacodynamics MAO-A

PMA Induces a Distinct Hypothermic and Locomotor Profile In Vivo, in Direct Contrast to MDMA

In a direct comparative study in rats, PMA (5-20 mg/kg) produced a greater hypothermic effect than MDMA at an ambient temperature of 20°C, while MDMA caused hyperthermia at higher doses [1]. Furthermore, MDMA stimulated locomotor activity, whereas PMA had only modest effects and only at high doses [1]. These physiological and behavioral divergences underscore that PMA engages different neural circuits or downstream signaling pathways compared to the prototypical entactogen MDMA, despite both acting on the serotonin transporter.

Behavioral Pharmacology Thermoregulation In Vivo

PMA's Stereoisomers Display Differential Substitution in Drug Discrimination Assays vs. Amphetamine

In rats trained to discriminate the PMMA cue (a model for MDMA-like effects), the R(-) isomer of PMA fully substituted with an ED50 of 0.4 mg/kg, while the S(+) isomer only produced a maximum of 72% drug-appropriate responding [1]. Critically, neither R(-)PMA nor S(+)PMA substituted for the (+)-amphetamine discriminative stimulus [1]. This demonstrates a stereospecific component to its interoceptive effects and confirms that its subjective profile is distinct from that of a classic stimulant, unlike MDMA which does produce amphetamine-like cues.

Drug Discrimination Behavioral Pharmacology Stereoisomers

PMA Shows Greater Efficacy as an Inhibitor of Serotonin Clearance than MDMA in the Hippocampus

In the CA3 region of the hippocampus, where serotonin (5-HT) is cleared primarily by the serotonin transporter (SERT), PMA was a more efficacious inhibitor of 5-HT clearance than MDMA [1]. This finding, obtained using high-speed chronoamperometry, indicates that PMA is not simply a weaker analog of MDMA but possesses a distinct functional interaction with SERT that results in more effective blockade of 5-HT reuptake in certain brain regions [1]. This difference is a fundamental factor in its higher clinical toxicity.

Serotonin Transporter In Vivo Electrochemistry Clearance

Validated Research and Analytical Applications for para-Methoxyamphetamine Hydrochloride (50505-80-1)


Certified Analytical Reference Standard for Forensic Toxicology

Given its status as a controlled substance often misrepresented as MDMA, a primary application is its use as a certified reference standard for the identification and quantification of PMA in seized materials and biological fluids via GC-MS or LC-MS/MS [1]. The quantitative evidence of its distinct neurochemical profile is essential for developing and validating analytical methods that can reliably distinguish PMA from other amphetamine derivatives.

In Vivo Modeling of Serotonin Syndrome and Drug-Induced Hyperthermia/Hypothermia

The established in vivo data showing PMA induces a greater hypothermic response than MDMA, coupled with its potent MAO-A inhibition, makes it a valuable tool for investigating the mechanisms of serotonin syndrome and the thermoregulatory disruption caused by amphetamines [1][2]. Its unique profile allows researchers to dissect the contributions of SERT-mediated release versus MAO inhibition in these adverse events.

Investigating the Role of MAO-A Inhibition in Amphetamine Neurotoxicity

The high potency and selectivity of PMA for MAO-A (Ki = 0.22 μM) provides a pharmacological probe for studies examining the role of MAO inhibition in modulating the neurochemical and neurotoxic effects of amphetamine-type stimulants [1]. It is particularly useful for experiments designed to compare the neurotoxic outcomes of a dual-action (releaser/inhibitor) agent versus a pure releasing agent like MDMA.

Behavioral Pharmacology Studies on Drug Discrimination and Abuse Liability

The drug discrimination data, showing that PMA's isomers do not substitute for an amphetamine cue, is critical for research into the neuropharmacological basis of subjective drug effects and abuse liability [1]. PMA serves as a key compound for differentiating the neural pathways that mediate the interoceptive cues of stimulants versus entactogens/hallucinogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for para-Methoxyamphetamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.